3,4,5-trimethoxy-N-{[4-(2-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide
Description
The compound 3,4,5-trimethoxy-N-{[4-(2-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide is a 1,2,4-triazole derivative characterized by a sulfanylidene (C=S) group at the 5-position of the triazole ring and a 3,4,5-trimethoxybenzamide moiety linked via a methylene bridge . The sulfanylidene group is critical for tautomerism, with spectral data (IR, NMR) confirming the dominance of the thione form over the thiol tautomer in similar compounds .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S/c1-26-14-8-6-5-7-13(14)24-17(22-23-20(24)30)11-21-19(25)12-9-15(27-2)18(29-4)16(10-12)28-3/h5-10H,11H2,1-4H3,(H,21,25)(H,23,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYLUZDJXCCMCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NNC2=S)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-{[4-(2-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide typically involves multiple steps. One common approach is to start with the preparation of 3,4,5-trimethoxybenzoyl chloride, which is then reacted with an appropriate amine to form the benzamide derivative. The triazole ring is introduced through a cyclization reaction involving a hydrazine derivative and a suitable aldehyde or ketone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-{[4-(2-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield 3,4,5-trihydroxybenzamide, while reduction of the triazole ring can produce various triazoline derivatives .
Scientific Research Applications
3,4,5-trimethoxy-N-{[4-(2-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-{[4-(2-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The triazole ring and methoxy groups play crucial roles in these interactions by providing specific binding sites .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected 1,2,4-Triazole Derivatives
Key Observations:
Amino substituents (e.g., ) introduce basicity, which may improve water solubility but reduce membrane permeability.
Tautomerism and Reactivity :
- All compounds exhibit sulfanylidene-thione tautomerism, but IR data confirm the thione form predominates due to the absence of ν(S–H) bands (~2500–2600 cm⁻¹) and presence of ν(C=S) (~1240–1255 cm⁻¹) .
Biological Relevance: The –N–C–S moiety, common to these compounds, is associated with antimicrobial and anticancer activity in 1,2,4-triazoles .
Physicochemical Properties
- Lipophilicity : The 3,4,5-trimethoxybenzamide group increases lipophilicity (logP ~3–4), while sulfonamide derivatives (e.g., ) are more polar due to the –SO₂– group.
- Crystallinity : Single-crystal X-ray studies (e.g., ) reveal planar triazole cores with intermolecular hydrogen bonds involving sulfanylidene and amide groups, enhancing stability.
Biological Activity
3,4,5-trimethoxy-N-{[4-(2-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide is a complex compound characterized by a triazole ring and multiple methoxy groups. Its structural components suggest potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, supported by recent research findings and case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study involving various triazole derivatives demonstrated that they possess activity against Mycobacterium tuberculosis . Specifically, derivatives similar to the compound showed minimum inhibitory concentrations (MIC) ranging from 3.1 mg/mL to 30.88 µM against resistant strains of M. tuberculosis .
Table 1: Antimycobacterial Activity of Triazole Derivatives
| Compound | MIC (mg/mL) |
|---|---|
| Compound A | 3.1 |
| Compound B | 30.88 |
| Compound C | 15.0 |
Antitumor Activity
Triazole derivatives have also been studied for their anticancer properties. The presence of the sulfanylidene group in the compound may enhance its ability to inhibit tumor growth. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines through various mechanisms including the modulation of cell cycle progression and induction of oxidative stress .
Case Study:
In a study focusing on the anticancer effects of triazoles, a derivative similar to our compound was tested against several cancer cell lines, showing significant cytotoxicity with IC50 values ranging from 10 µM to 25 µM .
The biological activity of triazole compounds is often attributed to their ability to interact with specific biological targets. For instance:
- Antimicrobial Action: The triazole ring is known for its ability to inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis.
- Antitumor Mechanism: Triazoles may induce apoptosis through the activation of caspases and modulation of signaling pathways such as PI3K/Akt and MAPK pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
